molecular formula C13H16ClNO5S B13243366 Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate

Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B13243366
M. Wt: 333.79 g/mol
InChI Key: MRTATIIMHXOISI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The pyrrolidine ring forms the core structure, with substituents at positions 1, 3, and 4:

  • Position 1 : A benzyloxycarbonyl group (C$$6$$H$$5$$CH$$_2$$O(CO)−) attached via the nitrogen atom.
  • Position 3 : A chlorosulfonyl group (−SO$$_2$$Cl), conferring electrophilic reactivity.
  • Position 4 : A methoxy group (−OCH$$_3$$), introducing steric and electronic modulation.

The stereochemistry of the pyrrolidine ring is not explicitly specified in most public records, though some suppliers note the racemic mixture of (3R,4R) configurations. The planar structure aligns with the SMILES notation O=C(N1CC(S(=O)(Cl)=O)C(OC)C1)OCC2=CC=CC=C2 , which codifies atom connectivity and functional group relationships.

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by the CAS Registry Number 1909317-07-2 , distinguishing it from structurally analogous molecules such as:

  • Benzyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate (CAS 242459-80-9)
  • Benzyl 3-(chlorosulfonyl)piperidine-1-carboxylate (CAS 1311317-42-6)

Alternative designations include:

  • Benzyl 3-chlorosulfonyl-4-methoxypyrrolidine-1-carboxylate
  • rac-Benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate

Molecular Formula and Weight Analysis

The molecular formula C$${13}$$H$${16}$$ClNO$$_5$$S reflects the compound’s elemental composition. A detailed mass breakdown follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 13 12.01 156.13
H 16 1.008 16.13
Cl 1 35.45 35.45
N 1 14.01 14.01
O 5 16.00 80.00
S 1 32.07 32.07
Total 333.79

The calculated molecular weight of 333.79 g/mol matches experimental data from commercial suppliers. Isotopic distribution patterns show a characteristic chlorine doublet (3:1 ratio for $$^{35}$$Cl and $$^{37}$$Cl) and sulfur-34 (~4.2% abundance).

Structural features critical to its reactivity include:

  • Chlorosulfonyl group : A potent leaving group enabling nucleophilic substitution.
  • Methoxy group : Electron-donating effects modulate ring electronics.
  • Benzyl ester : Provides steric bulk and lipophilicity.

Properties

Molecular Formula

C13H16ClNO5S

Molecular Weight

333.79 g/mol

IUPAC Name

benzyl 3-chlorosulfonyl-4-methoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C13H16ClNO5S/c1-19-11-7-15(8-12(11)21(14,17)18)13(16)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3

InChI Key

MRTATIIMHXOISI-UHFFFAOYSA-N

Canonical SMILES

COC1CN(CC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The chlorosulfonyl group is introduced through a chlorosulfonation reaction, which involves the reaction of the pyrrolidine derivative with chlorosulfonic acid under controlled conditions. The benzyl group is then attached via a nucleophilic substitution reaction, often using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Solvent extraction and crystallization techniques are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the chlorosulfonyl group to a sulfonamide.

    Substitution: Nucleophilic substitution reactions are common, where the chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Benzyl chloride (C₆H₅CH₂Cl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfonic acids

    Reduction: Sulfonamides

    Substitution: Various benzylated derivatives

Scientific Research Applications

Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) Chlorosulfonyl vs. Sulfonate Esters
  • Target Compound : The chlorosulfonyl group (–SO₂Cl) at position 3 is highly reactive, enabling facile displacement by nucleophiles (e.g., amines, alcohols).
  • Analog 1 : (S)-Benzyl 3-((Methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS 122536-69-0) replaces –SO₂Cl with a methylsulfonyloxy (–OSO₂CH₃) group . This substitution reduces reactivity, as –OSO₂CH₃ is a poorer leaving group compared to –SO₂Cl.
  • Analog 2 : 1-(4-Nitrophenyl)piperidin-4-yl Methanesulfonate (CAS 303977-18-6) features a methanesulfonate ester (–SO₃CH₃) on a piperidine scaffold. The sulfonate group is less electrophilic than chlorosulfonyl, limiting its utility in SN2 reactions .
(b) Methoxy vs. Methoxycarbonyl Substituents
  • Target Compound : The methoxy (–OCH₃) group at position 4 contributes to electron-donating effects, stabilizing the pyrrolidine ring.
  • Analog 3: cis-1-Benzyl-4-(Methoxycarbonyl)pyrrolidine-3-carboxylic Acid (CAS 165036-59-9) replaces –OCH₃ with a methoxycarbonyl (–COOCH₃) group at position 4.

Structural Isomerism and Stereochemistry

  • Analog 4: 2-Chloro-5-[5-({3-Ethyl-2-[(4-Methoxyphenyl)Imino]-4-Oxo-1,3-Thiazolidin-5-Ylidene}Methyl)-2-Furyl]Benzoic Acid (CAS 443875-50-1) demonstrates how heterocyclic frameworks (e.g., thiazolidinone) alter solubility and bioactivity compared to pyrrolidine-based structures .
  • Analog 5: 3-[(2-Chloroanilino)Carbonyl]-7-Oxabicyclo[2.2.1]Heptane-2-Carboxylic Acid (CAS 1026678-38-5) highlights the impact of rigid bicyclic systems on conformational stability, contrasting with the flexibility of pyrrolidine derivatives .

Key Data Table: Structural and Reactivity Comparisons

Compound Name (CAS) Core Structure Key Substituents Reactivity Profile Applications
Benzyl 3-(Chlorosulfonyl)-4-Methoxy... Pyrrolidine –SO₂Cl (C3), –OCH₃ (C4), Benzyl (N1) High (SN2 reactions) Synthetic intermediate, drug discovery
(S)-Benzyl 3-((Methylsulfonyl)Oxy)... (122536-69-0) Pyrrolidine –OSO₂CH₃ (C3), Benzyl (N1) Moderate (sulfonate ester hydrolysis) Prodrug design
cis-1-Benzyl-4-(Methoxycarbonyl)... (165036-59-9) Pyrrolidine –COOCH₃ (C4), Benzyl (N1) Low (carboxylic acid derivatization) Peptide mimetics
1-(4-Nitrophenyl)Piperidin-4-yl Methanesulfonate (303977-18-6) Piperidine –SO₃CH₃ (C4), –NO₂ (aryl) Low (sulfonate stability) Enzyme inhibition studies

Research Findings and Trends

  • Reactivity : Chlorosulfonyl-containing pyrrolidines (e.g., the target compound) exhibit superior reactivity in cross-coupling reactions compared to sulfonate analogs .
  • Biological Activity : Methoxy groups enhance blood-brain barrier penetration in CNS-targeting analogs, as seen in related pyrrolidine derivatives .
  • Synthetic Utility: Benzyl esters (common in these compounds) are preferred for temporary nitrogen protection due to ease of removal via hydrogenolysis .

Biological Activity

Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a chlorosulfonyl group and a methoxy group, which may contribute to its reactivity and biological effects. The structural characteristics can influence its interaction with biological targets, making it a subject of interest in drug design.

Research indicates that compounds similar to this compound can act as covalent inhibitors. These compounds often target specific proteins, modifying their function through irreversible binding. For instance, sulfonyl fluorides have been shown to engage in covalent modifications, which can lead to alterations in cellular pathways related to apoptosis and cell proliferation .

Antimicrobial Activity

Studies on related pyrrolidine derivatives have demonstrated significant antimicrobial properties. These compounds exhibit activity against various bacterial strains and fungi, potentially due to their ability to disrupt cellular processes or inhibit essential enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may also be noteworthy. Compounds with similar structures have shown promise in reducing inflammation by modulating pathways involving prostaglandins and cytokines . This activity is particularly relevant for developing treatments for inflammatory diseases.

Cytotoxicity and Apoptosis Induction

Research has indicated that certain derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the mitochondrial pathway of apoptosis, leading to programmed cell death . This property positions this compound as a potential candidate for anticancer therapies.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various substituted pyrrolidines, revealing that those with sulfonamide groups exhibited enhanced activity against resistant bacterial strains. This suggests that this compound could be effective against pathogens that are challenging to treat with conventional antibiotics.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that derivatives similar to this compound could significantly reduce cell viability by inducing apoptosis. The findings highlight the compound's potential as an anticancer agent through targeted protein interactions.

Research Findings Summary

Biological Activity Effect Mechanism
AntimicrobialSignificant activity against bacteria and fungiDisruption of cellular processes
Anti-inflammatoryReduction in inflammatory markersModulation of prostaglandin synthesis
CytotoxicityInduction of apoptosis in cancer cellsActivation of caspases

Q & A

Q. What advanced techniques are recommended for characterizing reactive intermediates in its synthesis?

  • In Situ Monitoring : Use ReactIR to track sulfonyl chloride formation. Cryo-EM or XAS can resolve transient species in catalytic steps.
  • Isolation : Trap intermediates with stabilizing agents (e.g., DABCO for acyl chlorides) for offline analysis .

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